molecular formula C16H15NO4 B6404824 3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1262004-68-1

3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404824
CAS RN: 1262004-68-1
M. Wt: 285.29 g/mol
InChI Key: DYXWQLUNJDAYGA-UHFFFAOYSA-N
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Description

3-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, or 3M4NMB, is an important organic acid found in many natural and synthetic compounds. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

3M4NMB has a wide range of applications in the scientific research field. It has been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the human body. It has also been used in the study of the effects of antibiotics on bacterial growth. In addition, 3M4NMB has been used in the synthesis of other organic compounds, such as β-blockers, anti-inflammatory drugs, and anti-cancer drugs.

Mechanism of Action

3M4NMB acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3M4NMB has been found to inhibit the activity of other enzymes, such as tyrosine kinase and phospholipase A2, which are involved in the production of other mediators, such as cytokines.
Biochemical and Physiological Effects
3M4NMB has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to reduce the risk of cardiovascular disease. In addition, 3M4NMB has been found to reduce the risk of certain types of cancer, such as colon cancer.
Advantages and Limitations for Laboratory Experiments
3M4NMB has a number of advantages for laboratory experiments. It is relatively stable and has a long shelf-life. In addition, it is relatively inexpensive and easy to obtain. However, 3M4NMB has a number of limitations for laboratory experiments. It is not very soluble in water, and it can be difficult to obtain the desired concentration of 3M4NMB in a solution.

Future Directions

There are a number of possible future directions for the use of 3M4NMB. It could be used to study the effects of drugs on the human body, as well as to develop new drugs. In addition, 3M4NMB could be used to study the effects of antibiotics on bacterial growth. It could also be used to study the effects of various environmental toxins on human health. Finally, 3M4NMB could be used to develop new organic compounds for use in medicine and biochemistry.

Synthesis Methods

3M4NMB can be synthesized using a two-step process. The first step involves reacting a carboxylic acid, such as benzoic acid, with an amine, such as N-methyl amine, to form an amide, such as 3-methoxy-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid. The second step involves the addition of a reducing agent, such as sodium borohydride, to the amide to form the final product, 3M4NMB.

properties

IUPAC Name

3-methoxy-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17-15(18)11-5-3-4-10(8-11)13-7-6-12(16(19)20)9-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXWQLUNJDAYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690651
Record name 2-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-68-1
Record name 2-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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